N-(5-amino-1,3,4-thiadiazol-2-yl)-3-methylbutanamide
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Overview
Description
“N-(5-amino-1,3,4-thiadiazol-2-yl)-3-methylbutanamide” is a compound that belongs to the class of organic compounds known as thiadiazoles . The compound has a molecular weight of 262.34 . It is also known as N-[3-(5-Amino-1,3,4-thiadiazol-2-yl)propyl]benzamide .
Synthesis Analysis
The synthesis of similar compounds involves a series of steps starting from amines, 2-chloroacetyl chloride, hydrazinecarbothioamide, and carbon disulfide . The compounds are synthesized efficiently in three steps in high isolated yields .Scientific Research Applications
Photodynamic Therapy Application
A study highlighted the synthesis and characterization of new zinc phthalocyanine derivatives substituted with benzenesulfonamide groups containing Schiff base, demonstrating their potential in photodynamic therapy (PDT) for cancer treatment. These compounds exhibit good fluorescence properties, high singlet oxygen quantum yield, and appropriate photodegradation quantum yield, crucial for Type II PDT mechanisms (Pişkin, Canpolat, & Öztürk, 2020).
Antimicrobial and Anti-inflammatory Agents
New substituted azetidinoyl and thiazolidinoyl-1,3,4-thiadiazino indoles have been synthesized and evaluated for their anti-inflammatory and analgesic activities, with some compounds showing significant results. These findings suggest potential applications in developing new therapeutic agents for inflammation and pain management (Bhati & Kumar, 2008).
Herbicidal Activity
A series of chiral S(-)-2-(4-chlorophenyl)-N-(5,7-disubstituted-2H-[1,2,4]-thiadiazolo[2,3-a]pyrimidin-2-ylidene)-3-methylbutanamide derivatives were synthesized, showing moderate inhibitory activities against various weeds. This research suggests the significance of introducing chiral active units to improve herbicidal activities (Duan, Zhao, & Zhang, 2010).
Anticancer Agents
Research into Schiff bases derived from 5-substituted-1,3,4-thiadiazole-2-amine has demonstrated their DNA protective abilities and antimicrobial activities. Specifically, certain compounds showed potent cytotoxicity against cancer cell lines, suggesting their potential use in chemotherapy strategies (Gür et al., 2020).
Scaffold for Antimicrobial Agents
The 2-amino-1,3,4-thiadiazole moiety has been identified as a promising scaffold for developing antimicrobial agents. This review highlights the broad spectrum of antimicrobial activities exhibited by derivatives containing this moiety, suggesting its potential as a lead compound for drug synthesis (Serban et al., 2018).
Mechanism of Action
Target of Action
Compounds with the 1,3,4-thiadiazole moiety have been known to exhibit a wide range of biological activities such as antidiabetic, anticancer, anti-inflammatory, anticonvulsant, antiviral, antihypertensive, and antimicrobial .
Mode of Action
It is known that the 1,3,4-thiadiazole moiety is responsible for providing low toxicity and great in vivo stability . The presence of the =N-C-S- moiety in the 1,3,4-thiadiazole ring is believed to contribute to its biological activities .
Biochemical Pathways
Compounds with the 1,3,4-thiadiazol scaffold have been reported to interact with various metabolic pathways and cellular processes .
Pharmacokinetics
In silico studies of similar compounds suggest that they have low blood-brain barrier penetration capability and high intestinal absorption .
Result of Action
Compounds with the 1,3,4-thiadiazol scaffold have been reported to exhibit a wide range of biological activities, suggesting that they may have diverse molecular and cellular effects .
Action Environment
The stability and efficacy of similar compounds are generally influenced by factors such as temperature, ph, and the presence of other substances .
Properties
IUPAC Name |
N-(5-amino-1,3,4-thiadiazol-2-yl)-3-methylbutanamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12N4OS/c1-4(2)3-5(12)9-7-11-10-6(8)13-7/h4H,3H2,1-2H3,(H2,8,10)(H,9,11,12) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BTPYBMDOUJQJKU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(=O)NC1=NN=C(S1)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12N4OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1508496-72-7 |
Source
|
Record name | N-(5-amino-1,3,4-thiadiazol-2-yl)-3-methylbutanamide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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